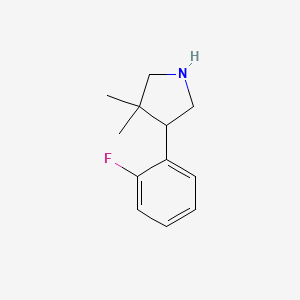

4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine

Vue d'ensemble

Description

4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine (4-FP-3,3-DMP) is a synthetic compound that has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. This molecule is a derivative of pyrrolidine, a five-membered heterocyclic compound. It has a fluorine atom attached to the phenyl group, which gives it unique properties and makes it attractive for medicinal chemistry research. 4-FP-3,3-DMP has been studied for its potential in drug discovery, as it has been found to exhibit biological activity against certain targets.

Applications De Recherche Scientifique

Antimitotic Activity

The compound displayed a high level of antimitotic activity against tested human tumor cells . The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters .

Pharmacokinetics Prediction

Thiazole derivatives are the structural basis of many lead compounds and essential components of numerous drugs, biologically active natural compounds, and cofactors . The use of thiazole/thiazolidinone derivatives in the context of the “hybrid-pharmacophore” approach made it possible to obtain many existing drugs and compounds in the preclinical research stages .

Mécanisme D'action

Target of Action

The primary target of 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine interacts with its targets, the ENTs, by inhibiting their function .

Biochemical Pathways

The biochemical pathways affected by 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine are those involving the transport of nucleosides, as this compound inhibits the function of ENTs . ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

It is known that the compound is metabolized in the liver, yielding several metabolites consistent with hydroxylation and reduction

Result of Action

The result of the action of 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine is the inhibition of ENTs, which leads to a decrease in the transport of nucleosides across cell membranes . This can affect nucleotide synthesis and the regulation of adenosine function, potentially leading to various cellular effects.

Action Environment

The action of 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine can be influenced by various environmental factors. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 . .

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZGNBLMORKILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine | |

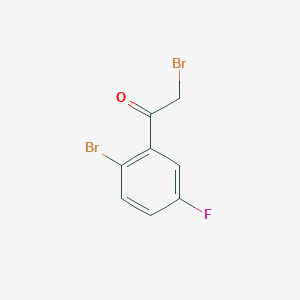

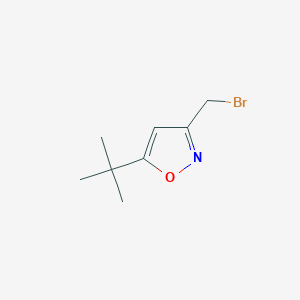

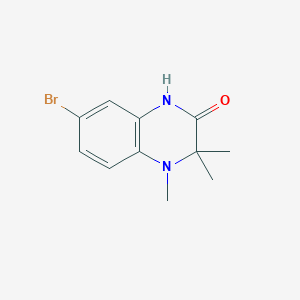

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

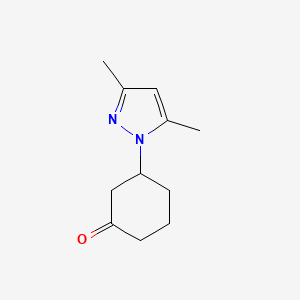

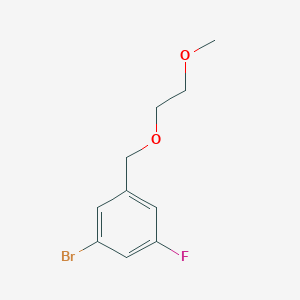

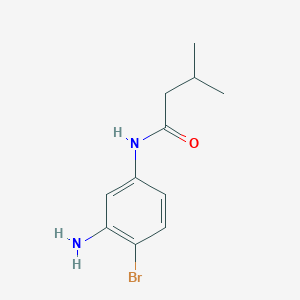

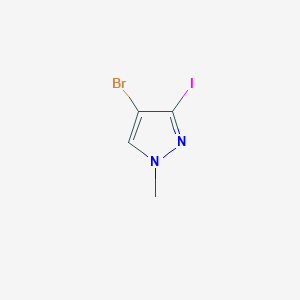

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)

![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)

amine](/img/structure/B1450420.png)

![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)